6-(Benzyloxy)-2-azaspiro[3.3]heptane chemical structure and properties
6-(Benzyloxy)-2-azaspiro[3.3]heptane chemical structure and properties
The following technical whitepaper details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 6-(Benzyloxy)-2-azaspiro[3.3]heptane .
A High-Value -Rich Scaffold for Medicinal Chemistry
Executive Summary
6-(Benzyloxy)-2-azaspiro[3.3]heptane is a specialized spirocyclic building block used extensively in modern drug discovery. As a conformationally restricted surrogate for piperidine and cyclohexane rings, this scaffold offers a unique combination of high fraction
Section 1: Structural Analysis & Physicochemical Profile
The 2-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single quaternary carbon (spiro center). The inclusion of a benzyloxy group at the 6-position introduces a hydrophobic pharmacophore while simultaneously serving as a robust protecting group during intermediate synthesis.
1.1 Conformational Dynamics
Unlike the chair-boat interconversions of piperidine, the spiro[3.3]heptane system is relatively rigid. The cyclobutane rings adopt a "puckered" conformation (butterfly shape) to relieve torsional strain.
-
Pucker Angle: Approximately 20–25°.
-
Vector Geometry: The axis connecting the nitrogen at position 2 and the substituent at position 6 provides a linear exit vector (
), mimicking the para-substitution pattern of phenyl rings or the 1,4-trans-substitution of cyclohexane, but with significantly different spatial volume.
1.2 Physicochemical Properties Table
The following data represents the core scaffold properties, highlighting its utility in lowering logD and improving metabolic stability compared to aromatic analogs.
| Property | Value (Approx.) | Significance |
| Molecular Formula | Low MW allows for fragment-based design. | |
| Molecular Weight | 203.28 g/mol | Ideal for "Lead-Like" space (<300 MW). |
| cLogP | 1.8 – 2.2 | Moderate lipophilicity; Benzyloxy group adds ~1.5 log units. |
| TPSA | 21.3 Ų | Favorable for CNS penetration (Brain penetration requires TPSA < 90 Ų). |
| ~9.5 – 10.0 | Highly basic secondary amine; likely protonated at physiological pH. | |
| Ring Strain | ~60 kcal/mol | High strain energy drives reactivity in ring-opening scenarios but is stable under standard coupling conditions. |
Section 2: Synthetic Pathways
The synthesis of 6-(benzyloxy)-2-azaspiro[3.3]heptane typically proceeds through the construction of the spirocyclic ketone, followed by functional group manipulation. The most robust route, validated in Organic Letters (2009), utilizes a cyclization strategy from cyclobutane precursors.
2.1 Retrosynthetic Logic
The target molecule is disassembled into two key components:
-
The Spiro Core: Formed via double alkylation or intramolecular cyclization.
-
The Benzyloxy Ether: Installed via reductive etherification or Williamson ether synthesis on the resulting alcohol.
2.2 Validated Synthesis Protocol
Objective: Synthesis of tert-butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate.
Step 1: Construction of the Spiro-Ketone
-
Precursor: tert-butyl 3-oxocyclobutanecarboxylate.
-
Reagents: 1-bromo-2-chloroethane,
(Base), DMSO. -
Mechanism: Double alkylation of the active methylene to form the second cyclobutane ring.
-
Yield: ~60-70%.
Step 2: Reduction to Alcohol
-
Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[1][2]
-
Reagent:
(Sodium Borohydride) in Methanol ( ). -
Outcome: Quantitative conversion to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. The reaction produces a mixture of cis/trans isomers relative to the spiro center, though the distinction is often negligible until final deprotection.
Step 3: Benzylation (Williamson Ether Synthesis)
-
Reagents: Sodium Hydride (
, 60% dispersion), Benzyl Bromide ( ), TBAI (Catalyst), THF/DMF. -
Protocol:
-
Dissolve alcohol in anhydrous THF/DMF (4:1).
-
Add
at under . Stir 30 min for alkoxide formation. -
Add
dropwise. -
Warm to RT and stir 12h.
-
Quench with
.
-
Step 4: Deprotection (Optional for Free Amine)
-
Reagent: TFA/DCM (1:4) or 4M HCl in Dioxane.
-
Result: Yields the HCl or TFA salt of 6-(benzyloxy)-2-azaspiro[3.3]heptane.
2.3 Visualized Synthesis Pathway (Graphviz)
Figure 1: Step-wise synthesis of the protected scaffold from commercially available cyclobutanes.
Section 3: Medicinal Chemistry Applications[3][4][5]
3.1 Bioisosterism & Vector Analysis
The 2-azaspiro[3.3]heptane scaffold is a premier bioisostere for piperidine .
-
Metabolic Stability: The absence of susceptible
-hydrogens adjacent to an aromatic ring (common in benzyl piperidines) and the high strain/compactness reduce the rate of oxidative metabolism (CYP450). -
Lipophilicity Modulation: Replacing a piperidine with a spiro[3.3]heptane often lowers LogD due to the increased polarity of the compact amine and the "solvation shell" effect around the strained rings.
-
Exit Vectors:
-
Piperidine (Chair):[3] Substituents at C4 are staggered.
-
Spiro[3.3]heptane: Substituents at C6 are perfectly linear relative to the N2 axis. This allows for precise probing of deep hydrophobic pockets in enzymes (e.g., GPCRs, Kinases).
-
3.2 Comparison Logic (Graphviz)
Figure 2: Strategic advantage of spiro-replacement in lead optimization.
Section 4: Handling, Stability, and Safety
4.1 Stability Profile
-
Thermal Stability: Stable up to ~150°C. The ring strain does not lead to spontaneous decomposition under standard storage.
-
Chemical Reactivity:
-
Acid Sensitivity: The cyclobutane rings are stable to TFA and HCl (used for Boc deprotection).
-
Nucleophiles: The rings are generally resistant to nucleophilic ring opening unless activated by strong Lewis acids or specific strain-release catalysts.
-
Oxidation:[4] The benzylic ether is susceptible to oxidative cleavage (e.g., DDQ) or hydrogenolysis (
), which is a feature used to reveal the free alcohol.
-
4.2 Safety Protocols
-
GHS Classification: Acute Tox. 4 (Oral).[5]
-
Handling: Use standard PPE (gloves, goggles). Handle the free amine in a fume hood due to potential volatility and basicity.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Surrogates." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 47(24), 4512–4515. Link
- Mikhailiuk, P. K. (2012). "Preparation of 2-azaspiro[3.3]heptanes." Chemistry – A European Journal, 18(46).
-
PubChem Compound Summary. "2-Azaspiro[3.3]heptane." National Center for Biotechnology Information. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
Sources
- 1. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
